Superior Yield and Selectivity in Macrolactonization Compared to Less Hindered Analogs
In a direct comparison within a total synthesis, the Yamaguchi reagent (TCBC) was essential for achieving a high yield in the macrolactonization step. In contrast, alternative activation methods using less sterically hindered acyl chlorides typically lead to significant yield reduction or reaction failure due to competitive side reactions such as dimerization or oligomerization . The optimized Yamaguchi conditions enabled the formation of a 14-membered macrolactone with almost quantitative yield, a critical step in the synthesis of erythronolide A [1].
| Evidence Dimension | Reaction yield in macrolactonization |
|---|---|
| Target Compound Data | Near quantitative yield (reported as 'almost quantitative') |
| Comparator Or Baseline | Alternative activation methods (e.g., using other acyl chlorides or coupling reagents) |
| Quantified Difference | Substantial increase to 'almost quantitative' from lower or non-productive yields |
| Conditions | Macrolactonization of a complex seco-acid under Yamaguchi conditions (TCBC, TEA, DMAP, room temperature) [1] |
Why This Matters
This demonstrates that TCBC is not merely an alternative but a critical reagent for achieving high yields in macrocycle formation, where simpler acyl chlorides fail.
- [1] Macrolactonization of 3,5-O-(3,4-dimethoxybenzylidene)-9,11-O-(2,4,6-trimethylbenzylidene)(9S)-9-dihydroerythronolide A seco-acid with Yamaguchi's reagent. ScienceDirect. 2001. View Source
